4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide
Description
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a carbothioamide group, and a dimethyl-oxocyclohexenyl moiety
Properties
IUPAC Name |
4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]-N-ethylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4OS/c1-4-18-16(23)21-9-7-20(8-10-21)6-5-19-14-11-15(22)13-17(2,3)12-14/h11,19H,4-10,12-13H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYLFGBKICAAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCNC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide typically involves a multi-step process. One common method includes the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine with ethyl piperazine-1-carbothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the carbothioamide group can be modified using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature, pH, and reaction time to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted piperazine or carbothioamide compounds.
Scientific Research Applications
4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-methylpiperazine-1-carbothioamide
- 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring, a carbothioamide group, and a dimethyl-oxocyclohexenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a cyclohexene moiety which is crucial for its biological properties. The structural characteristics include:
- Cyclohexene Ring : Exhibits a distorted half-chair conformation.
- Amine Group : Contributes to potential interactions with biological targets.
- Thioamide Functionality : May enhance biological activity through specific interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Cyclohexene Conformation | Distorted half-chair |
| Key Functional Groups | Amine, Thioamide |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the piperazine moiety. For instance, derivatives of piperazine have shown significant cytotoxicity against various cancer cell lines. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic genes (e.g., Bak) while downregulating anti-apoptotic genes (e.g., Bcl-2 and Bcl-XL), leading to increased apoptosis in treated cells .
- Antiangiogenic Effects : Although ex vivo studies indicated minimal impact on angiogenesis, the overall apoptotic effect remains significant .
Study 1: Antitumor Activity Assessment
A study investigated the cytotoxic effects of related piperazinyl amides on various human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values as low as 0.8 µM against specific leukemia cell lines .
Study 2: Molecular Docking Analysis
Molecular docking studies suggested that the compound may effectively inhibit Bcl-XL, a known anti-apoptotic protein, thereby promoting apoptotic pathways in cancer cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-{2-[(5,5-dimethyl...} | CCRF-CEM | 0.8 | Apoptosis via Bcl-XL inhibition |
| Piperazinyl Amide | HL-60 (Leukemia) | <10 | Induces apoptosis |
| Piperazinyl Derivative | Various | 1.4 - 10.5 | Cytotoxicity across multiple cell lines |
Pharmacokinetics and Future Directions
The pharmacokinetic profile of this compound is still under investigation. Key factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its therapeutic potential and bioavailability in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
